

Chemical structure and IUPAC name of 3-Bromofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromofuran-2-carbaldehyde

Cat. No.: B086034

[Get Quote](#)

An In-depth Technical Guide to 3-Bromofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its furan scaffold, substituted with both a reactive aldehyde and a bromine atom, provides two distinct points for chemical modification. This dual functionality makes it a valuable building block in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the bromo and formyl groups allows for selective transformations, such as nucleophilic additions to the aldehyde, and cross-coupling reactions at the carbon-bromine bond. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and synthetic applications.

Chemical Structure and IUPAC Name

The chemical structure of **3-Bromofuran-2-carbaldehyde** consists of a furan ring with a bromine atom at the 3-position and a carbaldehyde (or formyl) group at the 2-position.

IUPAC Name: 3-bromofuran-2-carbaldehyde^[1]

Synonyms: 3-Bromo-2-furaldehyde, 3-Bromo-2-formylfuran, 3-bromofuran-2-carboxaldehyde[2]

Chemical Formula: C₅H₃BrO₂[1][2][3]

CAS Number: 14757-78-9[1][2][3]

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Chemical Structure of **3-Bromofuran-2-carbaldehyde**

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **3-Bromofuran-2-carbaldehyde**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	174.98 g/mol	[2]
Appearance	Oil (solidifies upon cooling)	[4]
Storage Temperature	2-8°C, under inert atmosphere, protected from light	[3][5]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR	9.74-9.72 (d, 1H), 7.64-7.63 (m, 1H), 6.675-6.66 (d, 1H)	[4]
Mass Spec. (MS)	(M+H) ⁺ = 175, 177	[4]

Experimental Protocols

The synthesis of **3-Bromofuran-2-carbaldehyde** is most commonly achieved through the formylation of 3-bromofuran. The following protocol details a standard laboratory procedure.

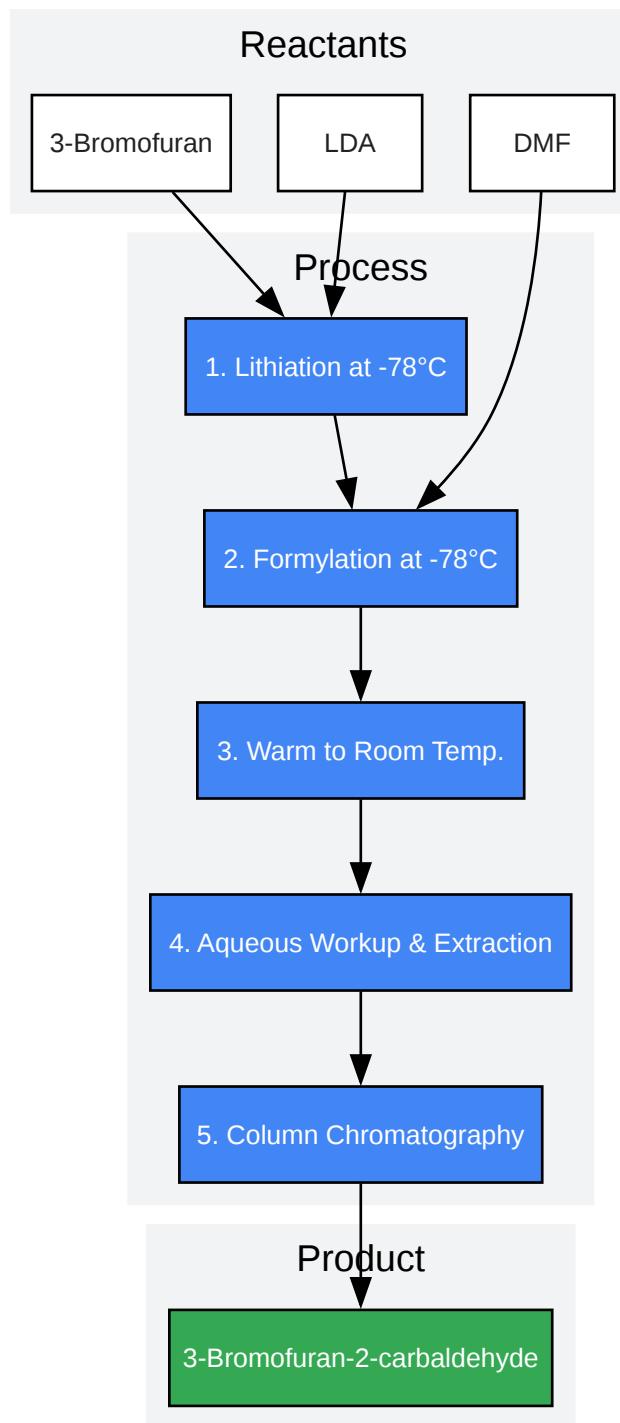
Synthesis of 3-Bromofuran-2-carbaldehyde from 3-Bromofuran

This procedure involves the ortho-lithiation of 3-bromofuran followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

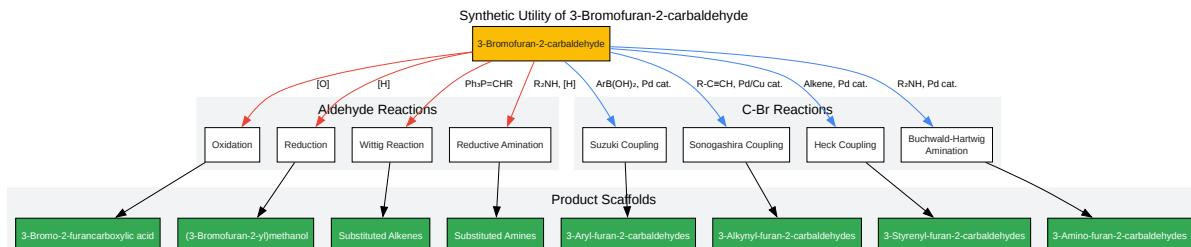
Materials:

- 3-Bromofuran
- Lithium diisopropylamide (LDA), freshly prepared solution
- N,N-Dimethylformamide (DMF)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Brine
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:[4]


- Reaction Setup: To a solution of freshly prepared LDA (6.80 mmol) in anhydrous THF (4 ml) at -78°C under an inert atmosphere, slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 ml).
- Lithiation: Stir the reaction mixture at -78°C for 15 minutes to allow for the formation of the lithiated intermediate.

- Formylation: Add a solution of DMF (0.56 ml, 7.20 mmol) in anhydrous THF (2 ml) dropwise to the reaction mixture.
- Reaction Progression: Stir the resulting mixture for 1 hour at -78°C, then allow it to warm to room temperature.
- Workup: Quench the reaction with water and extract the aqueous layer with ethyl acetate (2 x 50 ml).
- Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Isolation: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: 20:80 EtOAc/hexane) to yield the final product as an oil, which solidifies upon cooling.


Visualized Workflows and Applications

The following diagrams illustrate the synthesis workflow and the role of **3-Bromofuran-2-carbaldehyde** as a synthetic intermediate.

Synthesis Workflow for 3-Bromofuran-2-carbaldehyde

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Bromofuran-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **3-Bromofuran-2-carbaldehyde**.

Applications in Drug Development and Organic Synthesis

3-Bromofuran-2-carbaldehyde is a key starting material for the synthesis of 3-substituted furan derivatives. The furan nucleus is a common motif in a wide range of biologically active compounds. For instance, irradiation of **3-bromofuran-2-carbaldehyde** in aromatic solutions can yield 3-aryl-2-furyl derivatives, which are precursors to pharmacologically interesting compounds[6]. The ability to perform selective cross-coupling reactions at the 3-position, while retaining the aldehyde for further functionalization, makes this compound a powerful tool for building molecular diversity in drug discovery programs. The synthesis of substituted furans is relevant to the development of agents for various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMOFURAN-2-CARBALDEHYDE | CAS 14757-78-9 [matrix-fine-chemicals.com]
- 2. 3-Bromofuran-2-carbaldehyde - CAS:14757-78-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. aobchem.com [aobchem.com]
- 4. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- 5. nanochemazone.com [nanochemazone.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 3-Bromofuran-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086034#chemical-structure-and-iupac-name-of-3-bromofuran-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com